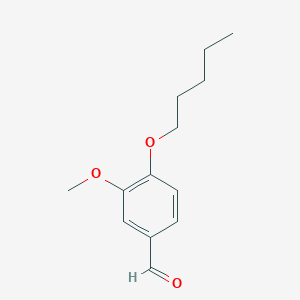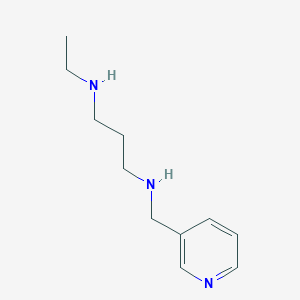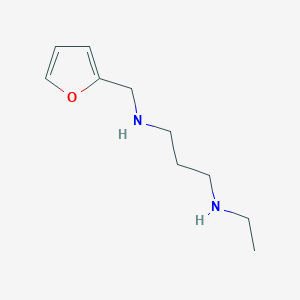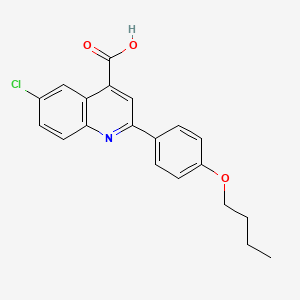
Propenal O-pentafluorophenylmethyl-oxime
Übersicht
Beschreibung
Propenal O-pentafluorophenylmethyl-oxime, commonly referred to as PFPMO, is a synthetic, organic compound with a variety of applications in scientific research. It is a colorless, odorless, and water-soluble compound, and can be synthesized through a variety of methods. PFPMO has been used in a number of scientific studies, and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Reaction Mechanism Studies
Propenal O-pentafluorophenylmethyl-oxime is involved in the formation of nitrosonium ions and subsequent reactions. Gerlach, Schütze, and Baerns (1999) demonstrated that nitrosonium ions formed by the reaction between NO, NO2, and the Bronsted acid sites of H–MOR react with propene to form propenal oxime. This process leads to the formation of acrylonitrile at higher temperatures and plays a role in nitrogen oxide reduction to nitrogen (Gerlach, Schütze, & Baerns, 1999).
Dynamic Covalent Chemistry
Shen et al. (2018) used oxime in dynamic covalent chemistry for the self-assembly of organic molecules. They demonstrated that the dynamic nature of oxime could be switched ON/OFF by adjusting acidity, which is crucial for the self-assembly of complex molecular structures in water (Shen et al., 2018).
Antioxidant Properties
Puntel et al. (2009) explored the antioxidant capacity of butane-2,3-dionethiosemicarbazone oxime. Their study indicates the oxime's significant scavenging activity against various reactive species, suggesting its potential use as an antioxidant in scientific research (Puntel et al., 2009).
DNA Oxidation Products
Barciszewski et al. (1997) found that human cell extracts treated with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine give rise to oxime derivatives of various aldehydes. This research contributes to understanding DNA oxidation products and their role in cellular damage (Barciszewski et al., 1997).
Bioconjugation for Vaccine Preparation
Lees, Sen, and López-Acosta (2006) described the use of oxime chemistry in bioconjugation for preparing conjugate vaccines. Their research shows the efficiency of oxime chemistry in synthesizing vaccines and its compatibility with various chemistries used in vaccine synthesis (Lees, Sen, & López-Acosta, 2006).
Oxidative Stress and Inflammatory Responses
Qin, Deng, and Cui (2016) studied the protective effects of sulforaphane against acrolein-induced oxidative stress and inflammatory responses. Their research demonstrates the role of compounds like propenal O-pentafluorophenylmethyl-oxime in modulating oxidative stress and inflammation in cells (Qin, Deng, & Cui, 2016).
Eigenschaften
IUPAC Name |
(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]prop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F5NO/c1-2-3-16-17-4-5-6(11)8(13)10(15)9(14)7(5)12/h2-3H,1,4H2/b16-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDUEGOPUWNJNF-HQYXKAPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propenal O-pentafluorophenylmethyl-oxime | |
CAS RN |
932710-55-9 | |
| Record name | Acrolein O-pentafluorophenylmethyl-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine](/img/structure/B3168683.png)

![2-[(Ethylamino)methyl]benzoic acid](/img/structure/B3168699.png)






![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3168749.png)
![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3168753.png)